2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
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Overview
Description
2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)- is a synthetic organic compound It is characterized by the presence of a butenoic acid backbone, an acetylamino group, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)- typically involves multiple steps:
Formation of the butenoic acid backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the acetylamino group: This step may involve the use of acetyl chloride or acetic anhydride in the presence of a base.
Attachment of the trifluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the double bond in the butenoic acid backbone to a single bond, forming butanoic acid derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid derivatives: Compounds with similar butenoic acid backbones but different substituents.
Trifluorophenyl compounds: Compounds containing the trifluorophenyl group but with different functional groups attached.
Uniqueness
The combination of the butenoic acid backbone, acetylamino group, and trifluorophenyl group makes this compound unique. The trifluorophenyl group, in particular, can impart unique electronic properties, making the compound useful in various applications.
Properties
Molecular Formula |
C13H12F3NO3 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
methyl (E)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5+ |
InChI Key |
IZFJPBWBAPIUAN-WEVVVXLNSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
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